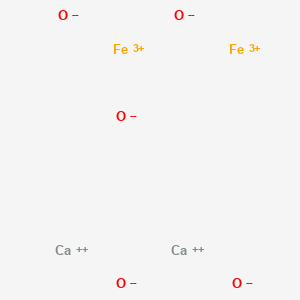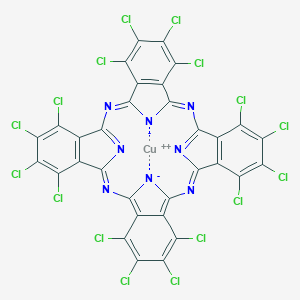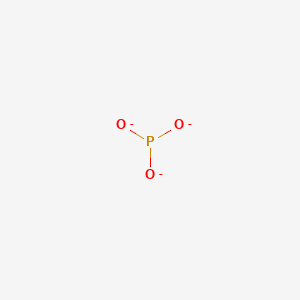
Dicalcium diiron pentaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicalcium diiron pentaoxide (DCIP) is a chemical compound that is commonly used as a redox indicator in biochemical assays. It is a bright blue powder that turns colorless when it is reduced. DCIP is widely used in laboratory experiments to detect the presence of reducing agents.
Mecanismo De Acción
Dicalcium diiron pentaoxide acts as an electron acceptor in biochemical reactions. It is reduced by electrons from reducing agents, which causes it to change color from blue to colorless. The reduction of Dicalcium diiron pentaoxide is often coupled with the oxidation of the reducing agent, which allows researchers to measure the activity of enzymes and other biological molecules.
Efectos Bioquímicos Y Fisiológicos
Dicalcium diiron pentaoxide has no known biochemical or physiological effects in living organisms. It is a non-toxic compound that is widely used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dicalcium diiron pentaoxide in laboratory experiments is its sensitivity to small changes in the concentration of reducing agents. It is also a relatively inexpensive reagent that is readily available. However, Dicalcium diiron pentaoxide has some limitations as well. It is not suitable for use in experiments that require high precision, as it can be affected by pH changes and other factors. Additionally, Dicalcium diiron pentaoxide is not effective in detecting reducing agents that are present in low concentrations.
Direcciones Futuras
There are several potential future directions for research involving Dicalcium diiron pentaoxide. One area of interest is the development of new methods for synthesizing Dicalcium diiron pentaoxide that are more efficient and cost-effective. Another potential direction is the development of new applications for Dicalcium diiron pentaoxide in fields such as biotechnology and environmental science. Additionally, researchers may explore the use of Dicalcium diiron pentaoxide in combination with other reagents to improve its sensitivity and accuracy in detecting reducing agents.
Métodos De Síntesis
Dicalcium diiron pentaoxide can be synthesized by reacting ferrous sulfate with calcium hydroxide in the presence of sodium hypochlorite. The reaction produces a blue precipitate, which is then washed and dried to obtain pure Dicalcium diiron pentaoxide.
Aplicaciones Científicas De Investigación
Dicalcium diiron pentaoxide is widely used in scientific research to detect the presence of reducing agents in biological samples. It is commonly used in enzymatic assays to measure the activity of enzymes. Dicalcium diiron pentaoxide is also used in photosynthesis research to measure the rate of electron transfer in photosystem II.
Propiedades
Número CAS |
12013-62-6 |
|---|---|
Nombre del producto |
Dicalcium diiron pentaoxide |
Fórmula molecular |
Ca2Fe2O5 |
Peso molecular |
271.84 g/mol |
Nombre IUPAC |
dicalcium;iron(3+);oxygen(2-) |
InChI |
InChI=1S/2Ca.2Fe.5O/q2*+2;2*+3;5*-2 |
Clave InChI |
CJBPTBNCVDOUQA-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Fe+3].[Fe+3] |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Fe+3].[Fe+3] |
Otros números CAS |
12013-62-6 |
Sinónimos |
dicalcium diiron pentaoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)






